Cas no 333341-72-3 (<br>2-[3-Cyano-6-(4-methoxy-phenyl)-4-phenyl-pyridin-2-ylsulfanyl]-N-phenyl-ace tamide)

<br>2-[3-Cyano-6-(4-methoxy-phenyl)-4-phenyl-pyridin-2-ylsulfanyl]-N-phenyl-ace tamide structure
333341-72-3 structure
商品名:<br>2-[3-Cyano-6-(4-methoxy-phenyl)-4-phenyl-pyridin-2-ylsulfanyl]-N-phenyl-ace tamide
CAS番号:333341-72-3
MF:C27H21N3O2S
メガワット:451.54
CID:3062411
PubChem ID:1105548

<br>2-[3-Cyano-6-(4-methoxy-phenyl)-4-phenyl-pyridin-2-ylsulfanyl]-N-phenyl-ace tamide 化学的及び物理的性質

名前と識別子

    • <br>2-[3-Cyano-6-(4-methoxy-phenyl)-4-phenyl-pyridin-2-ylsulfanyl]-N-phenyl-ace tamide
    • 333341-72-3
    • AKOS000568319
    • 2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-phenylacetamide
    • 2-[3-Cyano-6-(4-methoxy-phenyl)-4-phenyl-pyridin-2-ylsulfanyl]-N-phenyl-acetamide
    • MDL: MFCD01157012
    • インチ: InChI=1S/C27H21N3O2S/c1-32-22-14-12-20(13-15-22)25-16-23(19-8-4-2-5-9-19)24(17-28)27(30-25)33-18-26(31)29-21-10-6-3-7-11-21/h2-16H,18H2,1H3,(H,29,31)
    • InChIKey: ZMAPANFAVVETDF-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C2=NC(SCC(NC3=CC=CC=C3)=O)=C(C(C4=CC=CC=C4)=C2)C#N)C=C1

計算された属性

  • せいみつぶんしりょう: 451.13544809Da
  • どういたいしつりょう: 451.13544809Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 660
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.6
  • トポロジー分子極性表面積: 100Ų

<br>2-[3-Cyano-6-(4-methoxy-phenyl)-4-phenyl-pyridin-2-ylsulfanyl]-N-phenyl-ace tamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM518019-1g
2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-phenylacetamide
333341-72-3 97%
1g
$291 2022-06-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1664025-5g
2-((3-Cyano-6-(4-methoxyphenyl)-4-phenylpyridin-2-yl)thio)-N-phenylacetamide
333341-72-3 98%
5g
¥12818.00 2024-05-18

<br>2-[3-Cyano-6-(4-methoxy-phenyl)-4-phenyl-pyridin-2-ylsulfanyl]-N-phenyl-ace tamide 関連文献

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<br>2-[3-Cyano-6-(4-methoxy-phenyl)-4-phenyl-pyridin-2-ylsulfanyl]-N-phenyl-ace tamideに関する追加情報

Introduction to 2-[3-Cyano-6-(4-methoxy-phenyl)-4-phenyl-pyridin-2-ylsulfanyl]-N-phenyl-acetamide and Its Significance in Modern Chemical Biology

2-[3-Cyano-6-(4-methoxy-phenyl)-4-phenyl-pyridin-2-ylsulfanyl]-N-phenyl-acetamide, with the CAS number 333341-72-3, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This compound belongs to a class of pyridine derivatives that have been extensively studied for their pharmacological properties. The presence of multiple functional groups, including a cyano group, a methoxy-substituted phenyl ring, and a phenyl-sulfanyl moiety, contributes to its complex chemical behavior and makes it a promising candidate for further investigation.

The structural complexity of 2-[3-Cyano-6-(4-methoxy-phenyl)-4-phenyl-pyridin-2-ylsulfanyl]-N-phenyl-acetamide arises from its intricate arrangement of substituents around the pyridine core. The cyano group at the 3-position introduces a polar character to the molecule, enhancing its solubility in polar solvents. The methoxy-substituted phenyl ring at the 6-position provides additional electronic diversity, influencing the compound's reactivity and interaction with biological targets. The phenyl-sulfanyl group at the 2-position further contributes to the molecule's hydrophobicity and stability.

In recent years, there has been a growing interest in developing novel therapeutic agents based on pyridine derivatives due to their demonstrated efficacy in various biological systems. Pyridine-based compounds have been shown to interact with a wide range of biological targets, including enzymes and receptors, making them valuable tools in drug discovery. The unique structural features of 2-[3-Cyano-6-(4-methoxy-phenyl)-4-phenyl-pyridin-2-ylsulfanyl]-N-phenyl-acetamide position it as a potential lead compound for the development of new drugs targeting various diseases.

One of the most compelling aspects of this compound is its potential as an inhibitor of kinases, which are enzymes that play crucial roles in cell signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them attractive targets for therapeutic intervention. Preclinical studies have shown that pyridine derivatives can effectively inhibit kinases by binding to their active sites and disrupting their function. The presence of multiple aromatic rings and functional groups in 2-[3-Cyano-6-(4-methoxy-phenyl)-4-phenyl-pyridin-2-ylsulfanyl]-N-phenyl-acetamide suggests that it may have high affinity for kinase targets, making it a promising candidate for further development.

The synthesis of 2-[3-Cyano-6-(4-methoxy-phenyl)-4-phenyl-pyridin-2-ylsulfanyl]-N-phenyl-acetamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of a pyridine intermediate, followed by functionalization at the 3-, 6-, and 2 Positions with cyano, methoxy-substituted phenyl, and phenyl-sulfanyl groups, respectively. Each step must be carefully controlled to avoid side reactions that could compromise the final product's integrity.

The pharmacological properties of 2-[3-Cyano-6-(4-methoxy-phenyl)-4-phenyl-pyridin-2-y lsulfanyl]-N-ph enyl-acetamide have been studied in both in vitro and in vivo models. In vitro studies have demonstrated its ability to inhibit several kinases with high selectivity, suggesting potential therapeutic applications. In vivo studies have shown that it can effectively block tumor growth in animal models, indicating its potential as an anticancer agent. These findings highlight the compound's promise as a lead molecule for drug development.

The development of novel drug candidates often involves extensive computational modeling and molecular dynamics simulations to understand their interactions with biological targets. These studies can provide valuable insights into the compound's binding affinity, specificity, and mechanism of action. For 2-[3-Cyano -6-(4-methoxy -phen yl)-4 -phe n yl -py ridin -2 - ylsulf anyl ] -N -ph en yl-acet amide, computational studies have revealed that it can bind tightly to kinase active sites due to its multiple interacting residues. This binding mode suggests that it may be an effective inhibitor of kinase activity.

The future prospects for 2-[3-Cyano -6-(4-meth oxy -phe n yl ) -4 -phe n yl -py ridin -2 - ylsulf anyl ] -N-ph en yl-acet amide are promising as ongoing research continues to uncover its potential applications in medicine. Further studies are needed to optimize its pharmacokinetic properties and evaluate its safety profile in humans. However, the initial findings suggest that it may be a valuable addition to the arsenal of drugs used to treat various diseases.

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